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Compound of Interest

Compound Name: 1-(Methylsulfanyl)but-2-yne

Cat. No.: B046321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2). Due to the limited availability of
experimental spectra in public databases, this guide presents predicted data based on the
analysis of structurally similar compounds and established spectroscopic principles. The
information herein is intended to serve as a valuable resource for the identification and
characterization of this molecule in research and development settings.

Chemical Structure and Properties

Chemical Name: 1-(Methylsulfanyl)but-2-yne CAS Number: 118891-26-2 Molecular Formula:
CsHsS Molecular Weight: 100.18 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-(Methylsulfanyl)but-2-yne. These predictions
are derived from established correlation charts and data from analogous compounds
containing methylsulfanyl and internal alkyne functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 'H NMR Data (Solvent: CDCls, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.8 Triplet 3H CHs-C=
~3.2 Quartet 2H =C-CH2-S
~2.1 Singlet 3H S-CHs

Table 2: Predicted 3C NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6, ppm) Assignment

~4.0 CHs-C=

~75-85 CH3-C=C-CH2-S-CHs (2C)
~25 =C-CH2-S

~15 S-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

2920-2980 Medium C-H stretch (sp?)

2100-2260 Weak C=C stretch (internal alkyne)
1420-1470 Medium C-H bend (CHs, CHz)
600-800 Medium C-S stretch

Note: The C=C stretching frequency in internal alkynes is often weak and may be difficult to
observe, especially in symmetrical or near-symmetrical molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Possible Fragment lon Notes
100 [M]* Molecular ion
85 [M - CHs]* Loss of a methyl group
Loss of the methylsulfanyl
53 [M - SCHs]*
group
47 [CHsS] Methylsulfanyl cation

Note: The fragmentation pattern of sulfides can be complex. The listed fragments represent
plausible pathways based on the stability of the resulting cations.

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the
spectroscopic data presented above. These protocols are standard procedures for the analysis
of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(Methylsulfanyl)but-2-yne (typically 5-10 mg) is dissolved in approximately 0.6-
0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (0 ppm). The tube is then placed in the NMR spectrometer.

For 1H NMR, a standard one-pulse experiment is performed. Key parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single
lines for each unique carbon. Due to the low natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary
to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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A small amount of the neat liquid sample of 1-(Methylsulfanyl)but-2-yne is placed between
two sodium chloride (NacCl) or potassium bromide (KBr) plates to create a thin film.
Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount
of the sample with dry KBr and pressing the mixture into a transparent disk. The sample holder
is then placed in the beam path of the FT-IR spectrometer. A background spectrum of the
empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the
sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm~1 with a
resolution of 4 cm~1.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A dilute solution of 1-(Methylsulfanyl)but-2-yne in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct
insertion probe or through a gas chromatograph (GC-MS). In the EIl source, the sample is
vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes
the molecules to ionize and fragment. The resulting positively charged ions are then
accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they
are separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of
each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and
characterization of an organic compound like 1-(Methylsulfanyl)but-2-yne.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(Methylsulfanyl)but-2-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046321#spectroscopic-data-of-1-methylsulfanyl-but-

2-yne-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved.

5/6 Tech Support


https://www.benchchem.com/product/b046321?utm_src=pdf-body-img
https://www.benchchem.com/product/b046321#spectroscopic-data-of-1-methylsulfanyl-but-2-yne-nmr-ir-ms
https://www.benchchem.com/product/b046321#spectroscopic-data-of-1-methylsulfanyl-but-2-yne-nmr-ir-ms
https://www.benchchem.com/product/b046321#spectroscopic-data-of-1-methylsulfanyl-but-2-yne-nmr-ir-ms
https://www.benchchem.com/product/b046321#spectroscopic-data-of-1-methylsulfanyl-but-2-yne-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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